

# Application Notes and Protocols for Pyruvate Kinase Kinetic Assays Using Phosphoenolpyruvate

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## Compound of Interest

Compound Name: *Phosphoenolpyruvate*

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## Introduction

Pyruvate kinase (PK) is a key enzyme in glycolysis, catalyzing the final and irreversible step: the transfer of a phosphate group from **phosphoenolpyruvate** (PEP) to ADP, yielding pyruvate and ATP.[1] This reaction is a critical point of regulation in cellular metabolism. Aberrant PK activity is implicated in various diseases, including cancer and inherited metabolic disorders, making it an attractive target for drug development.[2]

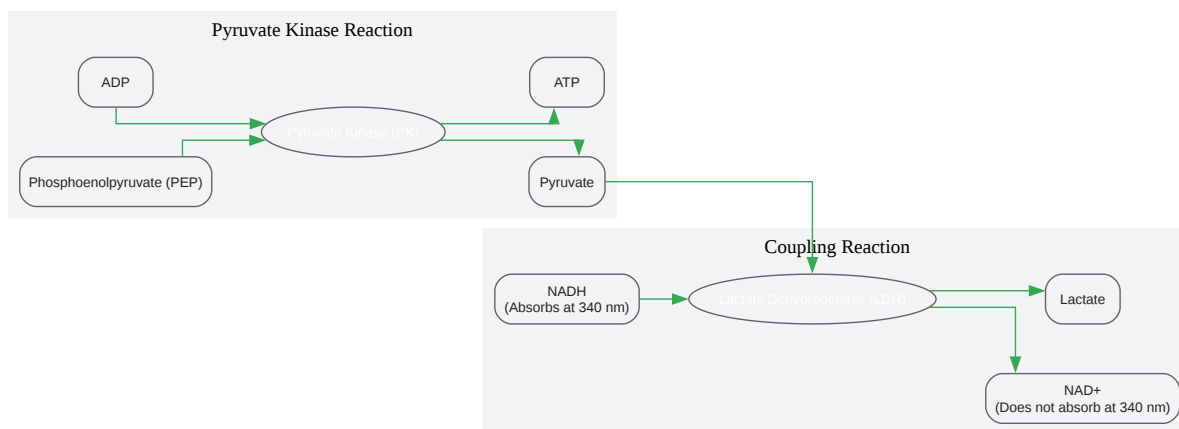
These application notes provide a comprehensive guide to performing kinetic assays for pyruvate kinase using its substrate, **phosphoenolpyruvate**. The primary focus is on the robust and widely used lactate dehydrogenase (LDH)-coupled spectrophotometric assay. Additionally, alternative assay formats are discussed, and detailed protocols, data analysis procedures, and troubleshooting tips are provided to ensure reliable and reproducible results.

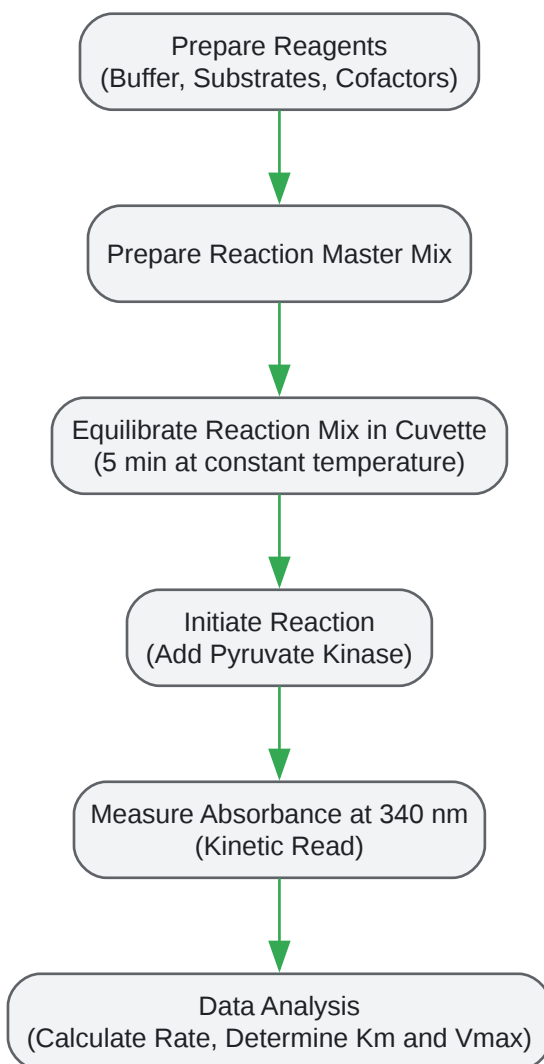
## Principle of the Coupled Assay

The most common method for determining pyruvate kinase activity is a continuous spectrophotometric assay that couples the production of pyruvate to the lactate dehydrogenase (LDH) reaction.[3] In this two-step enzymatic reaction:

- **Pyruvate Kinase (PK) Reaction:** Pyruvate kinase catalyzes the transfer of a phosphate group from **phosphoenolpyruvate** (PEP) to adenosine diphosphate (ADP), producing pyruvate and adenosine triphosphate (ATP).
- **Lactate Dehydrogenase (LDH) Reaction:** The pyruvate generated in the first reaction is then immediately reduced to lactate by LDH. This reaction uses the reduced form of nicotinamide adenine dinucleotide (NADH) as a cofactor, which is oxidized to NAD<sup>+</sup>.

The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.<sup>[4]</sup> This rate is directly proportional to the pyruvate kinase activity under conditions where PK is the rate-limiting step.





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